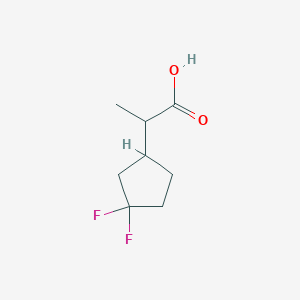

2-(3,3-Difluorocyclopentyl)propanoic acid

Description

Properties

IUPAC Name |

2-(3,3-difluorocyclopentyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-5(7(11)12)6-2-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULXDXYEPBHGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluorocyclopentyl)propanoic acid typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the propanoic acid group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclopentyl ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluorocyclopentyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the cyclopentyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Findings and Implications

- Structural Flexibility vs. Stability : Alicyclic fluorine substituents (e.g., cyclopentyl vs. cyclobutyl) balance ring strain and metabolic stability. Smaller rings may favor rigidity, while larger rings improve solubility .

- Electronic Effects : Fluorinated aromatic derivatives exhibit stronger electron-withdrawing effects than alicyclic analogs, significantly altering acidity and reactivity .

- Application Diversity : Fluorination patterns dictate usage—herbicidal activity requires bulky aromatic groups , while perfluorination suits industrial applications .

Biological Activity

2-(3,3-Difluorocyclopentyl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its anti-inflammatory, anticancer, and immunomodulatory properties, drawing from various studies and research findings.

Chemical Structure and Properties

2-(3,3-Difluorocyclopentyl)propanoic acid features a cyclopentyl ring substituted with two fluorine atoms and a propanoic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Anti-Inflammatory Effects

Research indicates that derivatives of propanoic acid, including 2-(3,3-Difluorocyclopentyl)propanoic acid, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can modulate cytokine production in peripheral blood mononuclear cells (PBMCs). Specifically, they have been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ while enhancing the release of anti-inflammatory cytokines like IL-10 .

Table 1: Cytokine Modulation by 2-(3,3-Difluorocyclopentyl)propanoic Acid Derivatives

| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Enhancement (%) |

|---|---|---|---|

| Compound A | 44-60 | 44-79 | Significant Increase |

| Compound B | Moderate Effect | Low Effect | Moderate Increase |

Anticancer Activity

The anticancer potential of 2-(3,3-Difluorocyclopentyl)propanoic acid has also been explored. Studies on various cancer cell lines indicate that this compound can induce cytotoxic effects while sparing non-cancerous cells. For instance, in A549 lung cancer cells, certain derivatives have shown a reduction in cell viability by up to 50% without significant toxicity to Vero cells .

Case Study: Anticancer Activity in A549 Cells

A study evaluated the effects of several derivatives of propanoic acid on A549 cells. The results demonstrated that specific compounds significantly inhibited cell migration and proliferation, suggesting a potential mechanism for their anticancer effects.

Immunomodulatory Effects

The compound's ability to modulate immune responses has been highlighted in several studies. It appears to enhance the activity of immune cells while simultaneously suppressing excessive inflammatory responses. This dual action could be beneficial in treating conditions characterized by chronic inflammation or autoimmune disorders .

The biological activities of 2-(3,3-Difluorocyclopentyl)propanoic acid are likely mediated through several mechanisms:

- Cytokine Modulation : By influencing the production of key cytokines involved in inflammation and immune response.

- Cellular Signaling Pathways : Activation of G-protein coupled receptors and peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating metabolic processes and inflammation.

- Antioxidant Properties : Some studies suggest that derivatives may possess antioxidant capabilities, further contributing to their protective effects against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.